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Compound of Interest |

Compound Name: D2PM (hydrochloride)
CAS No.: 172152-19-1
Cat. No.: B1149274
. J

Executive Summary

This guide compares D2PM (hydrochloride)—often chemically identified as (S)-
diphenylprolinol or associated with its desoxy-analog 2-DPMP (desoxypipradrol)—against the
highly selective dopamine uptake inhibitor GBR 12909 (Vanoxerine).[1]

o GBR 12909 is the "gold standard" research tool for isolating Dopamine Transporter (DAT)
activity due to its exceptional selectivity over the Norepinephrine Transporter (NET).[1]

o D2PM/2-DPMP functions as a dual Norepinephrine-Dopamine Reuptake Inhibitor (NDRI).[1]
It lacks the high DAT/NET selectivity ratio of GBR 12909, resulting in a broader
catecholaminergic profile that complicates specific DAT-labeling applications but mimics the
psychostimulant profile of cocaine or methylphenidate with significantly longer duration.[1]

Critical Nomenclature Note: In research and forensic contexts, "D2PM" strictly refers to
diphenylprolinol (diphenyl-2-pyrrolidinyl-methanol).[1][2] However, it is frequently confused with
or sold as 2-DPMP (desoxypipradrol), which is the desoxy-derivative.[1] This guide addresses
the hydrochloride salts of the pyrrolidine class, distinguishing between the selective nature of
GBR and the mixed nature of D2PM/2-DPMP.[1]

Chemical & Pharmacological Profiles[1][2][3][4]
Structural Classification[1]
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e GBR 12909: A piperazine derivative.[1][3][4][5][6] Its structure allows it to bind deep within
the DAT substrate channel, locking the transporter in an inward-facing conformation.[1]

o D2PM (HCI): A pyrrolidine derivative.[1] Structurally related to pipradrol.[1][7] The presence
(D2PM) or absence (2-DPMP) of the hydroxyl moiety significantly alters lipophilicity and
blood-brain barrier penetration, but both act as NDRIs.[1]

Mechanism of Action

Both compounds inhibit monoamine reuptake, but their "fingerprint” across the synaptic cleft
differs.[1]
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Figure 1: Selectivity logic. GBR 12909 isolates Dopamine (DAT) pathways, whereas D2PM
affects both Dopamine and Norepinephrine (NET) pathways.[1]

Quantitative Selectivity Data
The following data aggregates binding affinity (
) and inhibition constants (

) from standard radioligand binding assays.

ble 1- C ve Bindi finities ()

GBR 12909 ( D2PM | 2-DPMP (

Selectivity
Target Transporter L
Implication
) )
, Both are potent DAT
DAT (Dopamine) 1-10nM ~10 — 50 nM* S
inhibitors.[1]
) ] D2PM is a potent NET
NET (Norepinephrine) > 500 nM ~50 — 100 nM S )
inhibitor; GBR is not.
Neither compound
SERT (Serotonin) > 10,000 nM > 10,000 nM has significant SERT
activity.[1]
o ) ) GBR is the superior
Selectivity Ratio > 500 (Highly ~ 0.5 - 2.0 (Balanced ) )
] ] tool for isolating DA
(DAT/NET) Selective) / Mixed)

signal.[1]

*Note: Values for D2PM vary by specific salt and assay conditions. 2-DPMP (desoxy) is
generally more potent than D2PM (alcohol), but both maintain the mixed NDRI profile.[1]

Key Interpretation

e Use GBR 12909 when you must ensure that observed effects are solely due to dopamine
transporter blockade.[1] For example, in a study examining dopamine's specific role in
locomotor sensitization without noradrenergic confounders.[1]
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o Use D2PM (HCI) if you are modeling "psychostimulant” effects similar to cocaine or
methylphenidate, where the concurrent elevation of norepinephrine is required to replicate
the full behavioral phenotype (arousal, sympathomimetic effects).[1]

Experimental Workflows
Protocol: Differentiating DAT vs. NET Activity

To experimentally validate the selectivity of your specific D2PM batch against GBR 12909, use
the following Uptake Inhibition Assay.

Reagents:
o [
H]-Dopamine (DA)[1]
o [
H]-Norepinephrine (NE)[1]
o Synaptosomes (Rat striatum for DAT; Rat hippocampus/cortex for NET)[1]
o Buffer: Krebs-Ringer-HEPES (KRH)[1]
Workflow:
o Preparation: Isolate synaptosomes from respective brain regions.[1]
e Incubation (Pre-drug): Incubate synaptosomes with varying concentrations (

M to

M) of GBR 12909 or D2PM HCI for 15 minutes at 37°C.
o Substrate Addition: Add [

H]-DA (to striatal prep) or [

H]-NE (to hippocampal prep).[1]
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e Transport: Allow uptake for 5 minutes.

o Termination: Rapid filtration over GF/B filters; wash 3x with ice-cold buffer.
e Analysis: Scintillation counting.

Expected Results:

e GBR 12909: Will inhibit [

H]-DA uptake at nanomolar concentrations but will require micromolar concentrations to
inhibit [

H]-NE.[1]
o D2PM: Will inhibit both [
H]-DA and |

H]-NE uptake at comparable (nanomolar to low micromolar) concentrations.[1]

Decision Tree for Compound Selection
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Experimental Goal
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Figure 2: Selection logic for choosing between GBR 12909 and D2PM based on experimental

requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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